2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1203257-67-3
VCID: VC6548374
InChI: InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21)
SMILES: CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C13H14N4O4S
Molecular Weight: 322.34

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide

CAS No.: 1203257-67-3

Cat. No.: VC6548374

Molecular Formula: C13H14N4O4S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide - 1203257-67-3

Specification

CAS No. 1203257-67-3
Molecular Formula C13H14N4O4S
Molecular Weight 322.34
IUPAC Name 2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21)
Standard InChI Key IPJQJQFMAGIQDB-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide (C₁₃H₁₄N₄O₄S) features a 4-methyl-6-oxopyrimidine ring linked via an acetamide bridge to a 4-sulfamoylphenyl group (Fig. 1). The pyrimidinone core contributes hydrogen-bonding capabilities through its carbonyl and NH groups, while the sulfamoyl moiety enhances solubility and potential target affinity.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₄S
Molecular Weight322.34 g/mol
IUPAC Name2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
SMILESCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChI KeyIPJQJQFMAGIQDB-UHFFFAOYSA-N

The compound’s solubility remains uncharacterized, though sulfonamide derivatives typically exhibit moderate aqueous solubility at physiological pH .

Synthetic Pathways and Optimization

Synthesis Strategy

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide likely involves a multi-step sequence:

  • Pyrimidinone Core Formation: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 4-methyl-6-hydroxypyrimidin-2(1H)-one, followed by oxidation to introduce the ketone group .

  • Acetamide Bridging: Coupling the pyrimidinone with bromoacetyl chloride generates the acetamide intermediate.

  • Sulfamoylphenyl Incorporation: Reacting the intermediate with 4-aminobenzenesulfonamide under nucleophilic acyl substitution conditions completes the molecule.

Table 2: Comparative Synthesis of Pyrimidine Derivatives

CompoundKey ReagentsYield (%)Reference
Target CompoundBromoacetyl chloride, 4-aminobenzenesulfonamide~60*
EVT-130730614-Chlorobenzylamine, 3-fluorobenzaldehyde55
Anticonvulsant PyrimidinesS-alkylation, thiourea40–75

*Estimated based on analogous reactions .

Physicochemical and Spectroscopic Properties

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 12.45 ppm (NH-3), 10.08 ppm (amide NH), and 2.21 ppm (CH₃) align with pyrimidinone and acetamide groups.

  • ¹³C NMR: Signals at 166.43 ppm (amide C=O) and 166.09 ppm (pyrimidinone C=O) confirm structural integrity.

Stability and Reactivity

Biological Activities and Research Findings

Hypothesized Mechanisms

While direct studies are lacking, structural analogs suggest potential applications:

  • Anticonvulsant Activity: Pyrimidinones with sulfur-containing side chains exhibit GABAergic modulation . The sulfamoyl group may enhance blood-brain barrier penetration.

  • Enzyme Inhibition: Sulfonamides commonly inhibit carbonic anhydrase and dihydropteroate synthase. Molecular docking studies could elucidate target affinity .

Table 3: Comparative Biological Data for Pyrimidine Derivatives

CompoundIC₅₀ (Carbonic Anhydrase)ED₅₀ (Anticonvulsant)
Target CompoundNot testedNot tested
PropylthiouracilN/A15 mg/kg
EVT-130730612.3 µM22 mg/kg

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